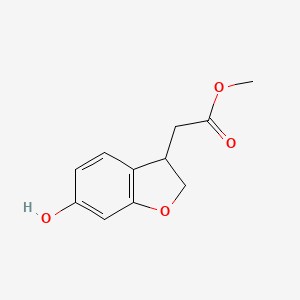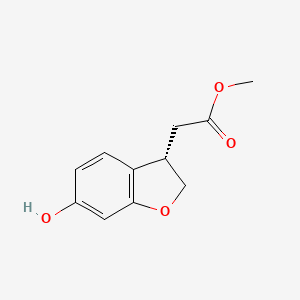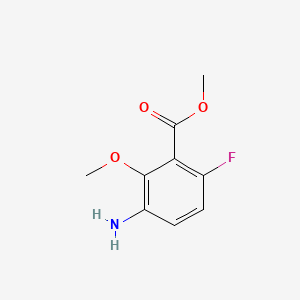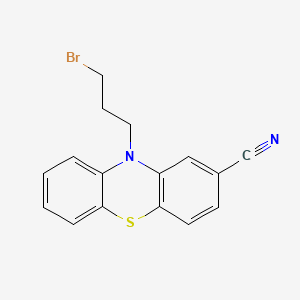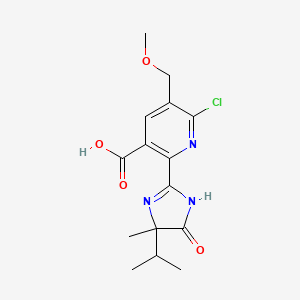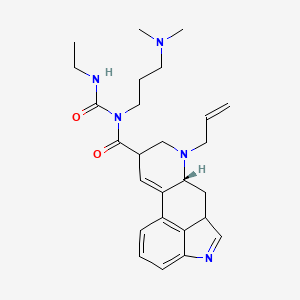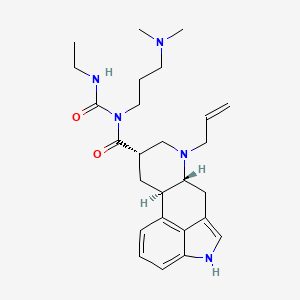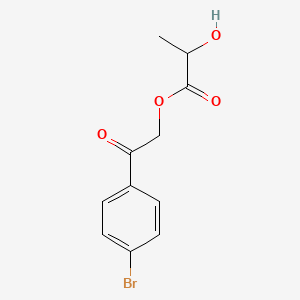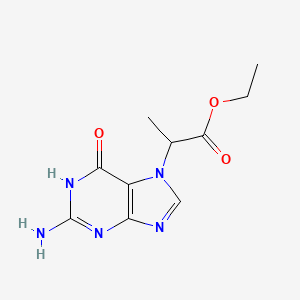
2-Oxo Reproterol Tribenzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo Reproterol Tribenzyl is a biochemical compound with the molecular formula C39H39N5O5 and a molecular weight of 657.76. It is primarily used in proteomics research and is known for its complex structure, which includes multiple benzyl groups and a purine derivative. This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications .
Preparation Methods
The synthesis of 2-Oxo Reproterol Tribenzyl involves several steps, starting with the preparation of the core purine structure. The synthetic route typically includes:
Step 1: Formation of the purine core by reacting appropriate starting materials under controlled conditions.
Step 2: Introduction of the benzyl groups through benzylation reactions, which involve the use of benzyl halides and a base.
Step 3: Oxidation and reduction reactions to introduce the oxo group and other functional groups.
Step 4: Final purification steps to isolate the desired product with high purity.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure consistency and yield .
Chemical Reactions Analysis
2-Oxo Reproterol Tribenzyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
2-Oxo Reproterol Tribenzyl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Its unique structure and reactivity make it a valuable tool in various fields of scientific research .
Mechanism of Action
The mechanism of action of 2-Oxo Reproterol Tribenzyl involves its interaction with specific molecular targets and pathways. It is known to act as a β2 adrenoreceptor agonist, which means it binds to and activates β2 adrenergic receptors. This activation leads to a cascade of intracellular events, including the activation of adenylate cyclase, increased cyclic adenosine monophosphate (cAMP) levels, and subsequent physiological effects such as bronchodilation. The compound’s effects are mediated through these molecular targets and pathways .
Comparison with Similar Compounds
2-Oxo Reproterol Tribenzyl can be compared with other similar compounds, such as:
Reproterol: A short-acting β2 adrenoreceptor agonist used to treat asthma.
Orciprenaline: Another β2 adrenoreceptor agonist with similar bronchodilatory effects.
Theophylline: A purine derivative with bronchodilatory and anti-inflammatory properties.
Properties
CAS No. |
1797133-28-8 |
|---|---|
Molecular Formula |
C39H39N5O5 |
Molecular Weight |
657.771 |
IUPAC Name |
7-[3-[benzyl-[2-[3,5-bis(phenylmethoxy)phenyl]-2-oxoethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C39H39N5O5/c1-41-37-36(38(46)42(2)39(41)47)44(28-40-37)20-12-19-43(24-29-13-6-3-7-14-29)25-35(45)32-21-33(48-26-30-15-8-4-9-16-30)23-34(22-32)49-27-31-17-10-5-11-18-31/h3-11,13-18,21-23,28H,12,19-20,24-27H2,1-2H3 |
InChI Key |
AHJUIUROYKHRNL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(CC3=CC=CC=C3)CC(=O)C4=CC(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Synonyms |
7-[3-[[2-(3,5-Dibenzyloxyphenyl)-2-oxoethyl]benzylamino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


